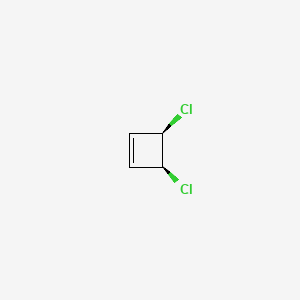

cis-3,4-Dichlorocyclobutene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2957-95-1 |

|---|---|

Molecular Formula |

C4H4Cl2 |

Molecular Weight |

122.98 g/mol |

IUPAC Name |

3,4-dichlorocyclobutene |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H |

InChI Key |

MNOAQNJDZROAPA-UHFFFAOYSA-N |

SMILES |

C1=CC(C1Cl)Cl |

Canonical SMILES |

C1=CC(C1Cl)Cl |

Origin of Product |

United States |

Significance As a Cyclobutene Derivative in Synthetic Methodologies

cis-3,4-Dichlorocyclobutene serves as a valuable synthon, or synthetic building block, for the creation of intricate organic molecules. Its utility stems from its capacity to participate in a diverse array of chemical transformations, making it a key intermediate in the production of polycyclic compounds. researchgate.net The presence of reactive sites, namely the chlorine atoms and the double bond, allows for a range of reactions including nucleophilic substitution, cycloaddition, and ring-opening metathesis polymerization.

One of the most notable applications of this compound is in the synthesis of cyclobutadiene (B73232), a highly reactive and unstable antiaromatic compound. By reacting this compound with dehalogenating agents, chemists can generate cyclobutadiene, which can then be trapped and studied as a ligand in organometallic complexes, such as (cyclobutadiene)iron tricarbonyl. acs.orglew.ro This method, pioneered by Rowland Pettit, provided crucial experimental access to the chemistry of cyclobutadiene. lew.ro

Furthermore, this compound is a precursor for the synthesis of various cyclic polyethers, which are structural motifs found in a number of natural products with significant biological activities. researchgate.net The stereochemistry of the dichlorocyclobutene starting material plays a crucial role in dictating the stereochemical outcome of these synthetic sequences. mdpi.com Its ability to undergo stereospecific reactions makes it a powerful tool for the construction of complex targets with high levels of stereocontrol. researchgate.netmdpi.com For instance, it participates in [4+2] cycloaddition reactions with dienes to generate bicyclic adducts. lew.ro

The compound also engages in 1,3-dipolar cycloaddition reactions with species like nitrile oxides and diazomethane (B1218177). sigmaaldrich.compsu.edu These reactions often exhibit high facial selectivity, with the incoming dipole preferentially attacking one face of the cyclobutene (B1205218) ring, leading to the formation of specific stereoisomers. psu.edu This predictable stereochemical behavior is a significant advantage in multistep syntheses.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 2957-95-1 |

| Molecular Formula | C₄H₄Cl₂ |

| Molecular Weight | 122.98 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 70-71 °C at 55 mmHg |

| Density | 1.302 g/mL at 20°C |

The data in this table is compiled from multiple sources. sigmaaldrich.com

Historical Context of Cyclobutene Chemistry and Electrocyclic Reactions

The study of cyclobutene (B1205218) and its derivatives is deeply intertwined with the development of the principles of electrocyclic reactions. An electrocyclic reaction is a pericyclic reaction involving the concerted formation or cleavage of a single σ-bond between the termini of a linear system of π-electrons. masterorganicchemistry.comnumberanalytics.comnumberanalytics.com The thermal ring-opening of cyclobutene to form 1,3-butadiene, first observed unexpectedly by Richard Willstätter in 1905, is a classic example of such a reaction. masterorganicchemistry.com

It was not until the 1960s that the stereochemical intricacies of these reactions were fully elucidated by R.B. Woodward and Roald Hoffmann. numberanalytics.comacs.org Their formulation of the Woodward-Hoffmann rules, based on the principle of the conservation of orbital symmetry, provided a theoretical framework for predicting the stereochemical course of pericyclic reactions. numberanalytics.comacs.org These rules dictate whether an electrocyclic reaction will proceed in a conrotatory or disrotatory fashion, depending on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions). masterorganicchemistry.comfiveable.me

For a 4π-electron system like the cyclobutene/1,3-butadiene interconversion, the Woodward-Hoffmann rules predict a conrotatory ring-opening under thermal conditions and a disrotatory ring-opening under photochemical conditions. acs.org This means that the substituents on the cyclobutene ring will rotate in the same direction (conrotatory) or in opposite directions (disrotatory) during the ring-opening process, leading to specific stereoisomers of the resulting diene. fiveable.meacs.org The study of substituted cyclobutenes, including cis-3,4-dichlorocyclobutene, has been instrumental in verifying and demonstrating the predictive power of these rules. acs.orgacs.org

Overview of Research Trajectories in Cis 3,4 Dichlorocyclobutene Studies

Precursor Chemistry and Starting Material Considerations

The primary and most practical route to this compound begins with cyclooctatetraene. orgsyn.org This conjugated cyclic hydrocarbon serves as the foundational precursor for the synthesis. The selection of high-purity cyclooctatetraene is crucial, as impurities can lead to side reactions and complicate the purification of the final product.

Chlorination of cyclooctatetraene to form a bicyclic intermediate. ucl.ac.uk

A Diels-Alder reaction with dimethyl acetylenedicarboxylate (B1228247). orgsyn.org

Subsequent pyrolysis of the resulting adduct to yield this compound. orgsyn.org

Anhydrous conditions are paramount throughout the initial steps, as the presence of moisture can lead to the formation of hydrochloric acid, which in turn can promote undesirable isomerization or decomposition of intermediates.

Optimized Chlorination Protocols for this compound Synthesis

The chlorination of the precursor is a critical step that dictates the stereochemical outcome of the synthesis.

Role of Specific Chlorinating Agents and Reaction Conditions

The most commonly employed chlorinating agent is dry chlorine gas. orgsyn.org An alternative reagent that has been utilized is sulfuryl chloride. ucl.ac.uk The choice of chlorinating agent can influence the reaction profile and the ratio of stereoisomers formed.

When using chlorine gas, it is bubbled through a solution of cyclooctatetraene in a dry, inert solvent like carbon tetrachloride. orgsyn.org Precise control over the amount of chlorine added is essential; typically, a 1:1 molar ratio of chlorine to cyclooctatetraene is used. orgsyn.org After the chlorination is complete, the reaction mixture is often treated with a mild base, such as sodium carbonate, to neutralize any hydrochloric acid that may have formed. orgsyn.org

Temperature Control and Solvent Effects on Stereochemistry

Strict temperature control is a defining factor in achieving the desired cis configuration. The chlorination reaction is highly exothermic and is typically conducted at low temperatures, specifically between -28°C and -30°C. orgsyn.org Maintaining this low temperature range is crucial for controlling the reactivity and selectivity of the chlorination, favoring the formation of the cis-isomer of the bicyclic intermediate. ucl.ac.uk

The choice of solvent also plays a significant role. Dry carbon tetrachloride is a common solvent for this reaction, providing an inert medium that facilitates the desired transformation. orgsyn.org The use of dry solvents is critical to prevent side reactions.

Mechanistic Insights into Stereospecific Halogenation

The halogenation of alkenes, the class of reactions to which this chlorination belongs, is known to be a stereospecific reaction. masterorganicchemistry.com The reaction is believed to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.com In the case of cyclooctatetraene, the initial addition of chlorine leads to the formation of a bicyclic intermediate. The stereochemistry of this intermediate is crucial for the final product. The low temperatures employed in the reaction favor the kinetic product, which is the cis-isomer.

The subsequent steps of the synthesis, the Diels-Alder reaction and pyrolysis, are designed to transform this bicyclic intermediate into the final this compound. The Diels-Alder reaction proceeds with a dienophile, dimethyl acetylenedicarboxylate, to form a tricyclic adduct. This adduct is then subjected to pyrolysis, a thermal decomposition, which induces a retro-Diels-Alder reaction, yielding the desired this compound and dimethyl phthalate (B1215562) as a byproduct. orgsyn.org

Isolation and Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound requires meticulous purification to remove byproducts and separate it from any trans-isomer that may have formed.

Advanced Distillation and Separation Methods

The primary method for purifying this compound is fractional distillation under reduced pressure. orgsyn.org This technique is essential for separating the product from the higher-boiling byproduct, dimethyl phthalate, and any remaining starting materials or intermediates.

A significant challenge in the purification is the separation of this compound from a common byproduct, 1,4-dichlorobutadiene. orgsyn.org This separation requires a highly efficient fractionating column. For instance, a 36-inch platinum spinning band column has been successfully used. orgsyn.org The distillation is typically carried out at a reduced pressure of around 55 mm Hg. orgsyn.org Under these conditions, the 1,4-dichlorobutadiene distills as a forerun at 58-62°C, after which the temperature rises sharply to 70-71°C, at which point the pure this compound is collected. orgsyn.org

The table below summarizes the key distillation parameters for the purification of this compound.

| Parameter | Value | Reference |

| Pressure | 55 mm Hg | orgsyn.org |

| Forerun Boiling Point (1,4-dichlorobutadiene) | 58-62°C | orgsyn.org |

| Product Boiling Point (this compound) | 70-71°C | orgsyn.org |

| Column Type | 36-in. platinum spinning band | orgsyn.org |

Impurity Profiles and Their Impact on Subsequent Reactions

The synthesis of this compound, a valuable intermediate in organic synthesis, is susceptible to the formation of several impurities that can significantly influence the outcome of subsequent chemical transformations. researchgate.netnih.govresearchgate.net The most prominent and well-documented synthetic route involves the chlorination of cyclooctatetraene, followed by a Diels-Alder reaction and subsequent pyrolysis. orgsyn.org Throughout this multi-step process, precise control of reaction conditions is paramount to minimize the generation of undesired by-products.

The primary impurity of concern is 1,4-dichlorobutadiene , a constitutional isomer of the target compound. orgsyn.org Its formation is primarily attributed to the thermal rearrangement of this compound during the high-temperature pyrolysis step. orgsyn.org The pyrolysis is designed to induce a retro-Diels-Alder reaction to yield the desired cyclobutene derivative; however, if the pressure within the system is too high, the residence time of the product in the hot reaction flask increases. orgsyn.org This extended exposure to high temperatures facilitates the thermodynamically driven ring-opening to form the more stable conjugated diene, 1,4-dichlorobutadiene. orgsyn.org

Another potential source of impurities arises from the initial chlorination step. The reaction requires strictly anhydrous conditions, as the presence of moisture can lead to the formation of hydrochloric acid (HCl) . orgsyn.org The generation of HCl is detrimental as it can catalyze or promote side reactions, including isomerization and decomposition of the acid-sensitive intermediates and the final product. orgsyn.org The established laboratory procedure incorporates a neutralization step with powdered sodium carbonate to remove any HCl formed during the reaction. orgsyn.org

The presence of these impurities can have a significant impact on subsequent reactions. Since 1,4-dichlorobutadiene possesses a different molecular geometry and electronic distribution, its reactivity in cycloaddition or nucleophilic substitution reactions differs from that of this compound. Its inclusion in a reaction mixture intended to utilize the unique strain and stereochemistry of the cyclobutene ring would lead to a complex mixture of products, reducing the yield and complicating the purification of the desired compound. Similarly, residual hydrochloric acid can interfere with base-sensitive reagents or catalyze undesired pathways in subsequent synthetic steps.

| Impurity Name | Chemical Formula | Origin in Synthesis | Impact on Subsequent Reactions |

|---|---|---|---|

| 1,4-Dichlorobutadiene | C₄H₄Cl₂ | Thermal rearrangement of the final product during pyrolysis, especially at elevated pressures. orgsyn.org | Acts as a competing substrate, leading to mixed products and reduced yields. Complicates purification due to similar boiling points. orgsyn.org |

| Hydrochloric Acid | HCl | Reaction of chlorine with residual moisture in solvents or on glassware. orgsyn.org | Catalyzes undesired side reactions, such as isomerization and decomposition of intermediates or the final product. orgsyn.org |

Industrial Scale-Up Considerations and Efficiency Optimization in Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure efficiency, purity, and process safety. The established laboratory method provides a robust foundation, but its parameters must be optimized for large-scale reactors and processing equipment.

Key Optimization Parameters:

Temperature Control: The initial chlorination of cyclooctatetraene is highly exothermic. orgsyn.org On an industrial scale, large reactors must be equipped with high-capacity cooling systems to maintain the reaction temperature within the narrow optimal range of -28°C to -30°C. orgsyn.org Deviation from this temperature can compromise the stereoselectivity of the chlorination, leading to a lower yield of the desired cis-isomer.

Reagent and Solvent Purity: The requirement for anhydrous conditions becomes even more critical at scale. orgsyn.org Industrial processes must incorporate rigorous drying protocols for solvents, reagents, and the reactors themselves to prevent the formation of hydrochloric acid, which can corrode equipment and promote by-product formation. orgsyn.org

Pyrolysis Conditions: The pyrolysis step is a critical control point for maximizing yield. orgsyn.org In an industrial setting, this is typically performed in a continuous-flow reactor rather than a batch-wise flask. Precise control over the temperature (approximately 200°C), pressure (held near 20 mm), and feed rate of the Diels-Alder adduct is essential. orgsyn.org This optimization minimizes the residence time at high temperatures, thereby suppressing the thermal rearrangement to the 1,4-dichlorobutadiene impurity. orgsyn.org

Purification: Achieving high purity on a large scale necessitates advanced purification techniques. While laboratory preparations use spinning band columns, industrial production would employ high-efficiency fractional distillation columns to effectively separate the this compound from the lower-boiling 1,4-dichlorobutadiene and other residual compounds. orgsyn.org The efficiency of this separation is crucial for meeting the purity specifications required for its use in further manufacturing, such as in the pharmaceutical industry. nih.gov

| Process Step | Parameter | Optimal Condition/Consideration | Reason for Optimization |

|---|---|---|---|

| Chlorination | Temperature | -28°C to -30°C orgsyn.org | Ensures high stereoselectivity for the cis product; controls exothermicity. orgsyn.org |

| Diels-Alder Reaction | Reflux | Gentle reflux for ~3 hours orgsyn.org | Drives the reaction to completion to form the necessary intermediate adduct. orgsyn.org |

| Pyrolysis | Pressure | ~20 mm orgsyn.org | Prevents distillation of the adduct (at lower pressures) and minimizes thermal rearrangement to 1,4-dichlorobutadiene (at higher pressures). orgsyn.org |

| Purification | Distillation | High-efficiency fractional distillation orgsyn.org | Separates the target compound from the isomeric by-product 1,4-dichlorobutadiene. orgsyn.org |

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are a class of pericyclic reactions involving the concerted reorganization of electrons in a conjugated system, leading to the formation or cleavage of a sigma bond at the termini of the system. In the case of this compound, the focus is on the ring-opening process to form a substituted butadiene derivative.

Under thermal conditions, the electrocyclic ring-opening of this compound is a concerted process predicted by the Woodward-Hoffmann rules to proceed via a conrotatory motion. amazonaws.comifasonline.com This means that the two chlorine-bearing carbon atoms rotate in the same direction (both clockwise or both counter-clockwise) as the carbon-carbon sigma bond breaks. This specific rotational mode is necessary to maintain the symmetry of the molecular orbitals throughout the reaction, specifically the highest occupied molecular orbital (HOMO). pitt.edulibretexts.org

The conrotatory opening of this compound leads to the formation of (E,Z)-1,4-dichloro-1,3-butadiene. However, a study of the electrocyclic ring-opening of cis- and trans-3,4-dichlorocyclobutenes revealed that the trans-isomer reacts at a lower temperature. amazonaws.comifasonline.com This is attributed to the outward conrotatory motion of the chlorine substituents in the trans-isomer, whereas in the cis-isomer, one chlorine atom must rotate inward, leading to a higher activation energy. amazonaws.comifasonline.com The thermal isomerization of this compound has been demonstrated to produce cis,trans-1,4-dichloro-1,3-butadiene through a pulsed infrared laser-induced reaction. scispace.com

The regioselectivity of these reactions can be influenced by substituents. For instance, the presence of both electron-donating and electron-accepting groups can affect whether the conrotatory motion is inward or outward, depending on the size of the substituents. amazonaws.com Captodative substitution, where both an electron-donating and an electron-withdrawing group are present, has been shown to significantly lower the activation energy for the ring-opening of substituted cyclobutenes. researchgate.net

Photochemical activation provides an alternative pathway for the electrocyclic ring-opening of cyclobutenes. In contrast to the thermal reaction, the photochemical ring-opening of cis-3,4-disubstituted cyclobutenes is predicted by the Woodward-Hoffmann rules to proceed via a disrotatory motion. researchgate.net In this mode, the two chlorine-bearing carbon atoms rotate in opposite directions (one clockwise, one counter-clockwise). This process leads to the formation of the (E,E)- or (Z,Z)-1,4-dichloro-1,3-butadiene isomer. researchgate.net

The photochemical isomerization of this compound can also be induced by infrared multiphoton excitation, which has been studied to understand the dynamics of its structural transformations under laser excitation. The choice between thermal and photochemical conditions allows for the selective synthesis of different butadiene isomers, highlighting the stereospecificity of these pericyclic reactions. researchgate.net

Mechanochemistry, the study of chemical reactions induced by mechanical force, offers a third way to initiate the ring-opening of cyclobutenes. When incorporated into a polymer chain, the mechanical pulling force can favor reaction pathways that are thermally or photochemically forbidden. For cis-cyclobutenes, mechanical force can promote a symmetry-forbidden disrotatory ring-opening. nih.govnih.gov

Studies have shown that substituents have a significant impact on the force required for this mechanochemical activation. Substituents that can stabilize a diradical intermediate, which is characteristic of the forbidden disrotatory pathway, tend to accelerate the ring-opening reaction. nih.gov For example, replacing a methyl group with a trimethylsilylacetylene (B32187) (TMSA) moiety at the 3 and 4 positions of a cis-cyclobutene derivative resulted in ring-opening at much lower forces. nih.gov This is because the TMSA group can better stabilize the radical character of the transition state.

Interestingly, the response to mechanical force can be opposite to what is observed in thermal reactions. While the thermally forbidden ring-opening of cis-benzocyclobutene (a related structure) occurs at a lower force than the allowed ring-opening of its trans-isomer, the opposite is true for cis- and trans-cyclobutene itself. nih.gov This highlights the unique nature of mechanochemical activation and the complex interplay of substituent effects and reaction pathways.

The Woodward-Hoffmann rules are fundamental to understanding the stereochemical outcomes of electrocyclic reactions. ucla.eduwikipedia.org These rules are based on the principle of the conservation of orbital symmetry, which dictates that the symmetry of the molecular orbitals of the reactant must be preserved as they transform into the orbitals of the product. amazonaws.com

For the 4π-electron system of cyclobutene, the rules predict the following:

Thermal reactions proceed via a conrotatory pathway. libretexts.orgwikipedia.org

Photochemical reactions proceed via a disrotatory pathway. ifasonline.comresearchgate.net

These predictions have been experimentally verified for this compound and its derivatives. scispace.comosti.gov The conrotatory ring opening of this compound under thermal conditions maintains a C₂ axis of symmetry, while the disrotatory opening under photochemical conditions maintains a mirror plane of symmetry. ifasonline.com The application of these rules allows chemists to predict and control the stereochemistry of the resulting butadiene products with a high degree of accuracy. pitt.edu

Cycloaddition Reactions

This compound also serves as a dienophile in cycloaddition reactions, where it reacts with a 1,3-dipole to form a five-membered ring.

This compound undergoes 1,3-dipolar cycloaddition reactions with nitrile oxides to yield 4-substituted 6,7-dichloro-2-oxa-3-azabicyclo[3.2.0]hept-3-enes. rsc.orgscispace.com These reactions typically produce a mixture of syn- and anti-isomers. The stereochemical outcome is influenced by both electronic and steric factors of the substituents on the nitrile oxide, as well as reaction conditions like temperature and solvent polarity.

For example, the reaction with various nitrile oxides has been reported to give syn:anti ratios ranging from 1:1 to 3:1. An interesting observation is the often abnormally high proportion of the sterically disfavored syn-isomer. rsc.org Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to investigate the mechanism and selectivity of these [3+2] cycloaddition reactions. bohrium.comglobalauthorid.com These studies help to elucidate the complex balance of forces, including steric and electrostatic repulsions, that determine the final product distribution. rsc.org

Diels-Alder Reactions and Bicyclic Intermediate Formation

While the provided results primarily focus on 1,3-dipolar cycloadditions, the Diels-Alder reaction is a fundamental concept in the synthesis of cyclic compounds. masterorganicchemistry.comyoutube.com In the synthesis of this compound itself, a Diels-Alder reaction is a key step. The process involves the chlorination of cyclooctatetraene, followed by a Diels-Alder reaction with dimethyl acetylenedicarboxylate to form a bicyclic intermediate. orgsyn.org This intermediate then undergoes pyrolysis to yield this compound.

The formation of bicyclic products is a characteristic feature of Diels-Alder reactions involving cyclic dienes. youtube.com

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms in this compound are susceptible to nucleophilic substitution, allowing for the synthesis of various cyclobutene derivatives. ontosight.ai In these reactions, an electron-rich nucleophile replaces one or both of the chlorine atoms. masterorganicchemistry.com This reactivity makes this compound a useful intermediate in organic synthesis. ontosight.ai For example, it can be used to generate cyclobutadiene derivatives through dehalogenation.

Polymerization Pathways

This compound can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with novel properties. researchgate.netdntb.gov.ua This process typically utilizes catalysts such as tungsten-based systems (WCl₆/Sn(CH₃)₄) or Grubbs' third-generation catalyst. researchgate.netrsc.orgrsc.org The ROMP of this compound quantitatively yields a linear polymer with repeating -CHClCHClCH=CH- units. researchgate.net

This polymerization proceeds in a controlled manner, allowing for the synthesis of narrowly dispersed polymers with tunable molecular weights. rsc.orgrsc.org The resulting poly(3,4-dichlorocyclobutene) can be further modified, for instance, by treatment with an organic base to induce an elimination reaction, affording a chlorine-substituted poly(acetylene). rsc.org This material exhibits electrical conductivity comparable to organic semiconductors. rsc.orgrsc.org

A summary of catalysts used in the ROMP of this compound is provided below:

| Catalyst | Polymer Characteristics |

| WCl₆/Sn(CH₃)₄ | Linear polymer with -CHClCHClCH=CH- repeating units. researchgate.net |

| Grubbs' 3rd generation catalyst | Narrowly dispersed polymers with tunable molecular weights. rsc.orgrsc.org |

Chemical Modifications and Derivatizations of Resulting Polymers

The polymer derived from the ring-opening metathesis polymerization (ROMP) of this compound, namely poly(3,4-dichlorocyclobutene), serves as a versatile precursor for further chemical modifications and derivatizations. rsc.org This initial polymer consists of repeating units with the structure -CHClCHClCH=CH-. researchgate.net The presence of both chlorine atoms and a carbon-carbon double bond in the polymer backbone allows for a range of post-polymerization modifications to tailor the material's properties.

A primary and highly effective modification of poly(3,4-dichlorocyclobutene) is the dehydrochlorination reaction. rsc.org Treating the polymer with an organic base, such as triethylamine, instigates an elimination reaction that removes hydrogen chloride (HCl) from the polymer backbone. rsc.org This process quantitatively yields a novel conjugated polymer, identified as poly(chloroethyne-ran-ethyne). rsc.orgdntb.gov.ua This transformation is significant as it converts a saturated, non-conjugated polymer segment into a conjugated system, which imparts valuable electronic properties. researchgate.net

The resulting poly(chloroethyne-ran-ethyne) exhibits electrical conductivity comparable to that of organic semiconductors. rsc.org Furthermore, its conductivity can be substantially enhanced through doping processes. rsc.org

Table 1: Electrical Properties of Modified Poly(this compound) Derivatives

| Polymer Derivative | Modification Method | Base Conductivity (Ω⁻¹ cm⁻¹) | Doped Conductivity (Ω⁻¹ cm⁻¹) |

| Poly(chloroethyne-ran-ethyne) | Elimination Reaction | 10⁻⁵ rsc.org | 10⁻² (p- or n-type doping) rsc.org |

Beyond simple elimination reactions, derivatization has been explored through copolymerization to fine-tune the polymer's physical properties, such as solubility, while retaining its electronic characteristics. rsc.org This has been achieved by creating both block and random copolymers. rsc.org For instance, a block copolymer incorporating a poly(norbornene) segment connected to the chlorine-substituted poly(acetylene) has been synthesized. rsc.org Additionally, a random copolymer was successfully synthesized from this compound and cis-2-ethylhexyl 4-chlorocyclobut-2-ene-1-carboxylate. rsc.org These copolymers demonstrated good solubility in organic solvents alongside their valuable electronic properties. rsc.org

However, not all potential modifications of the poly(3,4-dichlorocyclobutene) backbone have been successful. Attempts to perform an addition chlorination across the polymer's double bonds did not proceed to a detectable extent. researchgate.net This lack of reactivity is attributed to a combination of steric hindrance and electronic deactivation caused by the inductive effect of the chlorine atoms already present on the polymer chain. researchgate.net

An alternative strategy for creating derivatized polymers involves modifying the monomer before polymerization. For example, this compound can undergo a Grignard-Wurtz reaction with isopropylmagnesium bromide to synthesize 3,4-diisopropylcyclobutene. researchgate.net Subsequent ring-opening metathesis polymerization of this modified monomer yields poly-3,4-diisopropylbutenylene. researchgate.net

Table 2: Summary of Chemical Modifications and Derivatizations

| Starting Material | Modification/Derivatization Method | Reagents/Comonomers | Resulting Polymer |

| Poly(3,4-dichlorocyclobutene) | Elimination Reaction | Triethylamine | Poly(chloroethyne-ran-ethyne) rsc.org |

| Poly(3,4-dichlorocyclobutene) | Addition Chlorination | Chlorine | No detectable reaction researchgate.net |

| This compound | Random Copolymerization (ROMP) | cis-2-Ethylhexyl 4-chlorocyclobut-2-ene-1-carboxylate | Random copolymer rsc.org |

| This compound | Block Copolymerization (ROMP) | Norbornene (as subsequent block) | Block copolymer rsc.org |

| This compound | Monomer Derivatization + ROMP | Isopropylmagnesium bromide | Poly-3,4-diisopropylbutenylene researchgate.net |

These studies collectively demonstrate that while direct modifications to the poly(3,4-dichlorocyclobutene) backbone are selective, the polymer remains a valuable platform for creating a variety of functional and conjugated polymers through elimination reactions and copolymerization strategies.

Theoretical and Computational Chemistry Investigations of Cis 3,4 Dichlorocyclobutene Reactivity

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. This theory posits that the capacity for electron density changes, rather than molecular orbital interactions, is the primary driver of molecular reactivity. While specific MEDT studies focused solely on cis-3,4-dichlorocyclobutene are not extensively documented in dedicated publications, the principles of MEDT can be applied to understand its reactivity.

An MEDT analysis of the pericyclic reactions of this compound would involve examining the global electron density transfer (GEDT) at the transition state. This would help to characterize the polar nature of the reaction. The theory further utilizes conceptual DFT-based reactivity indices, such as the electrophilicity and nucleophilicity indices, to predict the feasibility and direction of a reaction. The topological analysis of the Electron Localization Function (ELF) would be instrumental in visualizing the changes in bonding, allowing for a detailed description of the bond formation and breaking processes. This approach would provide insights into whether the reaction proceeds through a concerted or a stepwise mechanism, a key question in pericyclic chemistry.

Bonding Evolution Theory (BET) Analyses of Reaction Pathways

Bonding Evolution Theory (BET) offers a detailed description of the sequence of electronic rearrangements during a chemical reaction. It achieves this by combining the topological analysis of the ELF with catastrophe theory. This methodology allows for the characterization of the precise sequence of bond formation and cleavage.

While a specific BET analysis of this compound's reactivity is not prominently featured in the literature, the application of BET to similar pericyclic reactions has revealed that many of these processes, traditionally considered concerted, are in fact non-concerted. nih.gov A BET study would divide the reaction pathway into a series of structural stability domains (SSDs), separated by catastrophic points that signify qualitative changes in the topology of the electron density. researchgate.net For the electrocyclic ring-opening of this compound, a BET analysis would likely show the sequential depopulation of the C-C single bond basin and the subsequent formation of new C-C double bond basins, providing a more nuanced view than the classical pericyclic model. researchgate.net

Density Functional Theory (DFT) Calculations for Vibrational Assignments and Reactivity

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of molecules. In the context of this compound, DFT calculations are crucial for determining its molecular geometry, vibrational frequencies, and the energetics of its reaction pathways.

Although a detailed vibrational assignment for this compound via DFT is not the central focus of reactivity studies, these calculations are fundamental for characterizing stationary points on the potential energy surface (reactants, products, and transition states) as true minima or first-order saddle points. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model. More importantly, in reactivity studies, the imaginary frequency at the transition state corresponds to the vibrational mode of the molecule as it traverses the energy barrier, thus defining the reaction coordinate.

Modeling of Transition States and Energy Barriers in Pericyclic Reactions

A key aspect of computational studies on the reactivity of this compound is the modeling of transition states and the calculation of associated energy barriers for its pericyclic reactions. These calculations are essential for understanding the feasibility and kinetics of these transformations.

Theoretical studies on the electrocyclic ring-opening of this compound have identified and characterized the transition states for different stereochemical pathways. nih.gov For the conrotatory ring-opening, two distinct transition states are possible: one where the chlorine atoms rotate inwards (Transition State Inward Conrotatory, TSIC) and another where they rotate outwards (Transition State Outward Conrotatory, TSOC). nih.gov DFT calculations have been employed to determine the geometries and energies of these transition states, revealing the factors that favor one pathway over the other.

In a different context, the reaction of this compound with diazomethane (B1218177) has also been studied computationally. rsc.org Using the HF/3-21G model, the transition structures for both syn and anti attack of diazomethane were located. The calculations of the activation energies correctly predicted the experimentally observed dominance of syn attack. rsc.org

Analysis of Electronic Structure and Its Correlation with Reactivity

Understanding the electronic structure of this compound is fundamental to explaining its reactivity. Computational methods provide valuable tools for this analysis, including Natural Bond Orbital (NBO) analysis and the study of charge distributions.

In the theoretical study of the electrocyclic ring-opening of this compound, NBO analysis and second-order perturbation theory were used to investigate the charge transfer interactions that influence the stereoselectivity of the reaction. nih.gov This analysis helps in understanding the electronic effects of the chlorine substituents on the reaction pathway. The study found that charge donations from the substituents play a significant role in determining the preferred transition state (TSIC vs. TSOC). nih.gov When these electronic effects are similar, non-covalent interactions become the dominant factor in determining the stereochemical outcome. nih.gov

Computational Prediction of Regioselectivity and Stereochemical Outcomes

Computational chemistry plays a crucial role in predicting the regioselectivity and stereochemistry of chemical reactions, and the reactions of this compound are no exception.

The stereoselectivity of the thermal electrocyclic ring-opening of cis-3,4-disubstituted cyclobutenes, including the dichloro derivative, is a classic example of orbital symmetry control. pitt.edu Computational studies have refined this understanding by quantifying the energy differences between the allowed (conrotatory) and forbidden (disrotatory) pathways. For this compound, theoretical calculations have explored the factors governing the preference for inward or outward rotation of the chlorine atoms in the conrotatory process, a phenomenon known as torquoselectivity. nih.gov The computational results indicate that the stereochemical outcome is determined by a delicate balance of electronic delocalization and non-covalent interactions in the transition state. nih.gov

Furthermore, in the reaction with diazomethane, computational modeling correctly predicted the preference for syn attack over anti attack, demonstrating the power of computational methods in forecasting stereochemical outcomes. rsc.org The analysis of the activation energies, including the deformation energies of the reactants and their interaction energies at the transition state, provided a rationale for the observed facial selectivity. rsc.org

Advanced Spectroscopic Characterization of Cis 3,4 Dichlorocyclobutene and Its Derivatives

Infrared (IR) Spectroscopy: Vibrational Fundamentals and Band Assignments

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For cis-3,4-dichlorocyclobutene, the IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The assignment of these vibrational fundamentals can be complex but is aided by comparison with related molecules and computational calculations. The spectrum can be broadly divided into the group frequency region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key absorptions in the group frequency region include the C=C double bond stretching and the olefinic C-H stretching vibrations. The C-Cl stretching and various bending modes dominate the fingerprint region, which is unique for every molecule.

Upon thermal or photochemical ring-opening of this compound, new products such as cis,cis-1,4-dichlorobuta-1,3-diene are formed. The identification of different conformers of these products has been achieved by comparing their experimental matrix-isolation IR spectra with theoretically calculated absorptions. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3100 - 3000 | =C-H Stretch | Stretching of the carbon-hydrogen bonds on the double bond. |

| ~1650 | C=C Stretch | Stretching of the carbon-carbon double bond within the cyclobutene (B1205218) ring. |

| ~1450 | CH₂ Scissoring | Bending vibration of the methylene groups. |

| ~1000 - 650 | C-Cl Stretch | Stretching of the carbon-chlorine bonds. |

| <1000 | Fingerprint Region | Complex vibrations involving bending and skeletal modes, unique to the molecule's structure. |

Raman Spectroscopy: Conformational Analysis and State-Dependent Shifts

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and is highly effective for studying molecular conformations. The vibrational modes of this compound, such as the puckering of the four-membered ring, can be probed to understand its conformational landscape.

The frequencies of Raman bands are sensitive to the molecule's environment. State-dependent shifts are observed when comparing the spectra of the compound in the gas, liquid, and solid phases. In the gas phase, the molecule is relatively isolated. In condensed phases (liquid and solid), intermolecular forces lead to shifts in vibrational frequencies and changes in bandwidth. For instance, studies on analogous molecules like trans-1,4-dichlorocyclohexane have shown that adsorption onto surfaces or confinement within zeolite cavities can dramatically alter the equilibrium between different conformers, a phenomenon readily detectable by Raman spectroscopy. researchgate.net

Table 2: Conceptual State-Dependent Raman Shifts for a Key Vibrational Mode This table illustrates the expected shifts in vibrational frequency for a mode like the C=C stretch in different physical states.

| Physical State | Typical Frequency (cm⁻¹) | Linewidth | Rationale |

|---|---|---|---|

| Gas | 1655 | Narrow | Molecule is isolated; minimal intermolecular interactions. |

| Liquid | 1650 | Broad | Increased intermolecular interactions and molecular motion cause shifting and broadening. |

| Solid | 1645 | Narrow | Molecule is locked in a crystal lattice, leading to a more defined environment and sharper bands. |

Optoacoustic Spectroscopy in Infrared Multiphoton Excitation Studies

Optoacoustic spectroscopy is a powerful technique used to measure the energy absorbed by a sample when it is irradiated with light. This method has been employed to study the infrared multiphoton excitation (IRMPE) of this compound. In these experiments, the molecule is exposed to an intense infrared laser pulse, causing it to absorb multiple photons and become highly vibrationally excited, which can lead to isomerization.

Studies have shown that the multiphoton-induced isomerization of this compound is dependent on pressure. kisti.re.kr Optoacoustic measurements revealed a non-thermal reaction mechanism at low pressures (below 60 mtorr). At these pressures, the reaction yield levels off, and the optoacoustic signal shows a break in its power-law dependence, indicating that the isomerization is driven by the energy absorbed by individual molecules rather than by bulk heating. At higher pressures, the increased yield is attributed to a combination of thermal reactions and enhanced energy absorption due to collisional effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Complex Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. researchgate.netd-nb.info It provides information about the connectivity and chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). ethernet.edu.et This technique has been instrumental in characterizing the complex products formed from reactions involving this compound. nih.gov

A notable example is the reaction of this compound with diiron nonacarbonyl (Fe₂(CO)₉). This reaction yields a pale yellow organometallic compound, FeC₇H₄O₃. chegg.com The structural elucidation of this product relies heavily on NMR data. The ¹H NMR spectrum of the product exhibits a single sharp peak, which is a critical piece of evidence.

¹H NMR Finding: The spectrum consists of a singlet at δ = 3.91 ppm. chegg.com

The observation of a singlet indicates that all four protons in the cyclobutene-derived ligand are chemically and magnetically equivalent. This high degree of symmetry is inconsistent with the starting material and suggests the formation of a complex where the iron atom is symmetrically bonded to the four-carbon ring, likely a cyclobutadiene-iron tricarbonyl complex.

Table 3: ¹H NMR Data for the Adduct of this compound and Fe₂(CO)₉

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.91 | Singlet | 4H | Equivalent protons of the cyclobutadiene (B73232) ligand |

Mass Spectrometry (MS) for Characterization of Reaction Products

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov It has been used to characterize both this compound itself and the products of its reactions.

The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a characteristic fragmentation pattern, with a top peak (base peak) at an m/z of 87. nih.gov

Furthermore, MS was crucial in identifying the structure of the FeC₇H₄O₃ adduct discussed in the previous section. The mass spectrum of this product shows a molecular ion peak and subsequent fragment ions corresponding to the sequential loss of the three carbonyl (CO) ligands. chegg.com This fragmentation pattern provides strong evidence for the presence of an M(CO)₃ moiety and supports the proposed structure of (η⁴-cyclobutadiene)tricarbonyliron(0).

Table 4: Mass Spectrometry Fragmentation Data for the FeC₇H₄O₃ Adduct

| m/z | Proposed Fragment | Description |

|---|---|---|

| 192 | [Fe(C₄H₄)(CO)₃]⁺ | Molecular Ion (for ⁵⁶Fe isotope) |

| 164 | [Fe(C₄H₄)(CO)₂]⁺ | Loss of one CO group |

| 136 | [Fe(C₄H₄)(CO)]⁺ | Loss of two CO groups |

| 108 | [Fe(C₄H₄)]⁺ | Loss of three CO groups |

Applications of Cis 3,4 Dichlorocyclobutene in Complex Organic Synthesis and Materials Science

As a Versatile Synthon for the Construction of Polycyclic Systems

cis-3,4-Dichlorocyclobutene serves as a powerful synthon for the synthesis of intricate polycyclic systems. nih.govacs.orgresearchgate.net Its utility stems from the high ring strain and the presence of two chlorine atoms, which can be substituted in a controlled manner. Chemists have exploited this reactivity to initiate cascade reactions, leading to the rapid assembly of complex scaffolds from simple precursors.

One notable application involves its reaction with various nucleophiles. The substitution of the chlorine atoms can proceed through different pathways, including S_N_2, S_N_2', and elimination-addition mechanisms, depending on the reaction conditions and the nucleophile employed. This versatility allows for the introduction of a wide range of functionalities. For instance, reaction with dithiolates can lead to the formation of sulfur-containing bridged systems, which can be further elaborated into more complex polycyclic frameworks. The double bond within the cyclobutene (B1205218) ring can also participate in cycloaddition reactions, further expanding the structural diversity of the accessible products.

The strategic application of this compound enables the fusion of multiple rings in a single synthetic sequence. By carefully choosing the reaction partners and conditions, chemists can orchestrate the formation of bridged, spirocyclic, and fused ring systems, which are common motifs in biologically active natural products.

Strategies for Rapid Entry into Complex Chemical Architectures

Cascade reactions initiated by the opening or functionalization of the dichlorocyclobutene ring are particularly effective. These sequences, where a single synthetic operation triggers the formation of multiple chemical bonds, can generate elaborate polycyclic structures from relatively simple starting materials. For example, a sequential nucleophilic substitution followed by an intramolecular rearrangement or cycloaddition can build a complex scaffold in one pot. This approach bypasses the need for the isolation and purification of multiple intermediates, streamlining the synthetic process.

The following table outlines representative strategies for building molecular complexity using this compound.

| Strategy | Description | Resulting Architecture |

| Sequential S_N_2' Reactions | Stepwise substitution of both chlorine atoms with different nucleophiles, often leading to ring-opening and rearrangement. | Highly functionalized acyclic or macrocyclic systems. |

| Intramolecular Cycloaddition | Functionalization with a diene or dienophile followed by an intramolecular Diels-Alder reaction. | Complex bridged polycyclic systems. |

| Ring-Opening/Cross-Coupling | Nucleophilic ring-opening followed by transition-metal-catalyzed cross-coupling reactions. | Fused or spirocyclic ring systems with appended functionalities. |

These strategies highlight the role of this compound as a linchpin in divergent synthesis, where a single starting material provides access to a wide array of structurally diverse and complex molecules.

Synthesis of Cyclic Polyether Structures

This compound has proven to be an effective starting material for the efficient synthesis of cyclic polyether structures. researchgate.net These motifs are prevalent in a variety of marine and terrestrial natural products known for their potent biological activities. The synthesis of such structures is often a formidable challenge due to the need for precise stereochemical control over multiple stereocenters.

The synthetic strategy typically involves the reaction of this compound with diol nucleophiles. The initial substitution of one chlorine atom is followed by an intramolecular substitution by the second hydroxyl group to form a fused or bridged cyclic ether. By employing chiral diols, the stereochemistry of the resulting polyether can be controlled. The remaining double bond and chlorine atom serve as handles for further functionalization and the construction of larger, more complex polyether frameworks through iterative cycles. This approach allows for a modular and convergent synthesis of these challenging targets.

Precursor for Advanced Polymer Materials via ROMP

Beyond its use in small-molecule synthesis, this compound and its derivatives are valuable monomers for the synthesis of advanced polymer materials through Ring-Opening Metathesis Polymerization (ROMP). researchgate.net ROMP is a powerful polymerization technique that utilizes the ring strain of cyclic olefins to drive the formation of polymer chains. The cyclobutene ring is sufficiently strained to undergo efficient ROMP in the presence of suitable catalysts, such as Grubbs' or Schrock's catalysts. beilstein-journals.org

The polymerization of this compound derivatives leads to the formation of functional polymers with a poly(butadiene) backbone. The substituents originally on the cyclobutene ring are incorporated as side chains along the polymer backbone, allowing for the synthesis of materials with tailored properties. For example, derivatives where the chlorine atoms are replaced with functional groups like esters or alcohols can be polymerized to create functional polymers for applications in drug delivery, surface coatings, or advanced composites. researchgate.net

The stereochemistry of the monomer can influence the polymerization process and the microstructure of the resulting polymer. researchgate.net The double bonds formed in the polymer backbone can have either a cis or trans configuration, which significantly affects the material's properties, such as its glass transition temperature and crystallinity. nih.gov Specific ruthenium-based catalysts have been developed to favor the formation of polymers with a high cis-double bond content. nih.gov

Development of Stereospecific Transformations in Synthesis

The reactions of this compound are often highly stereospecific, providing a reliable platform for the development of stereocontrolled synthetic transformations. nih.govacs.org A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. The rigid, strained ring of dichlorocyclobutene often dictates the trajectory of incoming reagents, leading to a high degree of stereochemical control.

Nucleophilic substitution reactions on the cyclobutene ring can proceed with either retention or inversion of configuration at the carbon centers, depending on the specific mechanism (e.g., S_N_2 vs. double S_N_2'). This predictable stereochemical outcome is crucial for the synthesis of enantiomerically pure complex molecules. By starting with an enantiopure form of a dichlorocyclobutene derivative, chemists can transfer that chirality through a synthetic sequence to the final product. The ability to control the stereochemical outcome of reactions involving this synthon has made it a valuable tool in asymmetric synthesis, particularly for constructing natural products and chiral ligands with defined three-dimensional structures.

Future Research Directions and Unexplored Reactivity of Cis 3,4 Dichlorocyclobutene

Novel Mechanistic Pathways and Unconventional Reactivity

While the participation of cis-3,4-dichlorocyclobutene in conventional cycloaddition and substitution reactions is known, future research could focus on uncovering novel mechanistic pathways and unconventional reactivity patterns. The inherent ring strain and the electronic influence of the chlorine atoms could be exploited to a greater extent.

One area of interest lies in the exploration of cascade reactions . The strategic sequential transformation of the double bond and the carbon-chlorine bonds could provide rapid access to complex molecular architectures. For instance, a transition-metal-catalyzed process could initiate a cascade involving ring-opening, cross-coupling, and subsequent cyclization, all in a single pot.

Furthermore, the potential for unconventional cycloaddition reactions beyond the well-documented Diels-Alder type reactions warrants investigation. For example, its use in [4+3] cycloadditions could provide a direct route to seven-membered rings, which are prevalent in many natural products. The stereoelectronic properties of the dichlorocyclobutene ring could offer unique selectivity in such transformations.

Investigations into its behavior under photochemical or electrochemical conditions could also reveal novel reactivity. These methods might induce unique rearrangements or fragmentations, leading to the formation of highly reactive intermediates that are not accessible through traditional thermal methods.

Integration into Catalytic Cycles and Asymmetric Synthesis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The rigid C2-symmetric scaffold of this compound makes it an attractive precursor for the synthesis of new classes of chiral ligands. mdpi.com The chlorine atoms provide convenient handles for the introduction of various coordinating groups, such as phosphines, amines, or ethers.

Future research should focus on the design and synthesis of bidentate and polydentate ligands derived from this scaffold. The stereochemistry of the cyclobutene (B1205218) ring can be exploited to create a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in a variety of catalytic transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. beilstein-journals.orgnih.gov

Moreover, this compound and its derivatives could serve as substrates in catalytic asymmetric reactions. For example, enantioselective ring-opening reactions or desymmetrization of the double bond could provide access to valuable chiral building blocks. nih.gov The development of catalytic systems that can effectively control the stereochemistry of these transformations is a significant area for future exploration.

| Ligand Class | Potential Coordinating Atoms | Target Catalytic Reactions |

| Chiral Phosphines | Phosphorus | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral Diamines | Nitrogen | Asymmetric Dihydroxylation, Amination |

| Chiral Diols/Ethers | Oxygen | Asymmetric Epoxidation, Carbonyl Addition |

Exploration of New Derivatization Strategies for Functional Materials

The unique structural features of this compound make it a promising monomer for the synthesis of novel functional polymers and materials. Ring-Opening Metathesis Polymerization (ROMP) of cyclobutene derivatives is a powerful technique for producing polymers with well-defined microstructures. rsc.orgrsc.orgresearchgate.net

Future work in this area should explore the ROMP of functionalized this compound derivatives. The resulting polymers would possess a poly(butadiene) backbone with regularly spaced chlorine atoms. These chlorine atoms can serve as reactive sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This approach could lead to the development of materials with tailored properties for specific applications, such as:

Conductive Polymers: Dehydrochlorination of the resulting polymer could lead to the formation of conjugated polyenes, which are the backbones of conductive polymers. Further derivatization could be used to tune the electronic properties of these materials for applications in organic electronics.

Functional Surfaces: Polymers bearing reactive chlorine atoms could be grafted onto surfaces to create functional coatings with specific wetting, adhesive, or biocompatible properties.

Advanced Resins and Composites: The cross-linking of polymers derived from this compound could lead to the formation of robust thermosetting resins with enhanced thermal and mechanical properties.

| Polymer Type | Potential Functionalization | Potential Application |

| Poly(1,2-dichloro-1,3-butadiene) | Dehydrochlorination, Nucleophilic Substitution | Conductive Polymers, Organic Electronics |

| Copolymers with other cyclic olefins | Introduction of various functional groups | Functional Coatings, Drug Delivery Systems |

| Cross-linked Polymers | Formation of 3D networks | High-Performance Resins, Composites |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and properties of molecules like this compound. researchgate.net Future research should leverage advanced computational methods to guide experimental work and accelerate the discovery of new reactions and materials.

Predictive modeling can be employed to:

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. This can provide a deeper understanding of the factors that control reactivity and selectivity.

Predict Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of new compounds derived from this compound.

Design Novel Catalysts and Materials: Computational screening can be used to predict the performance of new chiral ligands or the electronic properties of polymers derived from this compound before they are synthesized in the lab. This can help to prioritize synthetic targets and reduce the amount of trial-and-error experimentation. researchgate.net

Synergistic Experimental and Theoretical Studies for Deeper Understanding

The most profound advances in understanding and utilizing the chemistry of this compound will come from a close integration of experimental and theoretical approaches. A synergistic approach allows for a virtuous cycle of prediction, synthesis, and characterization.

For example, a computational study might predict an unusual stereochemical outcome for a particular reaction. This prediction can then be tested experimentally. The experimental results, in turn, can be used to refine the computational model, leading to a more accurate and predictive theory. This combined approach is particularly valuable for understanding complex reaction mechanisms and for the rational design of new catalysts and functional materials.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of complex molecules and advanced materials with novel properties and functions.

Q & A

Q. What are the established synthetic routes for cis-3,4-dichlorocyclobutene, and what challenges arise during synthesis?

this compound is synthesized via chlorination of cyclooctatetraene using chlorine gas. However, moisture in chlorine can lead to hydrochloric acid formation, which promotes side reactions like isomerization or decomposition. Avram et al. highlighted the need for anhydrous conditions to minimize byproducts . Alternative methods, such as sulfuryl chloride chlorination, are less common due to handling complexities.

Q. What cycloaddition reactions are facilitated by this compound, and what products are formed?

The compound undergoes 1,3-dipolar cycloaddition with nitrile oxides, producing syn- and anti-isomers of 6,7-dichloro-2-oxa-3-azabicyclo[3.2.0]hept-3-enes. The stereochemical outcome depends on electronic and steric factors of the nitrile oxide substituents. Bianchi et al. (1974) reported syn:anti ratios ranging from 1:1 to 3:1, influenced by reaction temperature and solvent polarity .

Q. How is this compound characterized using spectroscopic and mass spectrometric techniques?

Mass spectrometry (70 eV ionization) reveals principal ions such as C₄H₄Cl₂⁺ (m/z 122, 88% relative abundance) and fragments like C₂H₂Cl⁺ (m/z 61). Infrared spectroscopy identifies C-Cl stretches at 580–620 cm⁻¹ and cyclobutene ring vibrations near 1600 cm⁻¹ . Gas chromatography (GC) with flame ionization detection is used for purity analysis (≥95%) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of cycloaddition reactions involving this compound?

Syn-anti isomerism arises from competing frontier molecular orbital interactions. Syn products dominate when electron-withdrawing groups on nitrile oxides favor HOMO(dienophile)-LUMO(dipolarophile) interactions. Anti products are favored with bulky substituents due to steric hindrance. Transition-state modeling (e.g., DFT calculations) can predict selectivity, but experimental validation via NMR and X-ray crystallography is critical .

Q. Why do dehalogenation attempts with sodium amalgam fail to yield cyclobutadiene intermediates?

Dehalogenation of this compound in ether with Na/Hg primarily produces diethyl ether adducts (m/e 104) rather than cyclobutadiene (m/e 52). The instability of cyclobutadiene under these conditions leads to rapid dimerization or side reactions. Cryogenic quenching (-196°C) and inert atmospheres are insufficient to stabilize the intermediate, as shown by Li et al. (thesis data) .

Q. How do decomposition pathways of this compound vary under radiofrequency (rf) discharge or pyrolysis?

Rf discharge at low temperatures (-165°C to -80°C) generates HCl, C₂H₂, and chlorinated hydrocarbons (e.g., C₂HCl, C₄H₃Cl). Pyrolysis above 300°C produces vinylacetylene (C₄H₄) and chlorinated fragments, identified via mass spectrometry. Relative quantities depend on energy input and temperature gradients (Table 1, ). Ionization efficiency curves for C₄H₄⁺ show thresholds at 10–11 eV, correlating with bond dissociation energies .

Q. What methodological advancements improve the study of infrared multiphoton excitation (IR-MPE) in this compound?

Optoacoustic detection measures pressure changes from vibrational energy relaxation during IR-MPE. Presser et al. (1983) used tunable CO₂ lasers (9–11 µm) to monitor Cl-C bond cleavage, achieving resolution of 0.05 cm⁻¹. Calibration with reference gases (e.g., SF₆) and time-resolved detection minimize artifacts .

Data Contradictions and Stability Analysis

Q. How do discrepancies in ionization potential data for this compound arise across studies?

Reported ionization potentials range from 10.0–11.0 eV (uncorrected) due to differences in electron energy calibration and instrument sensitivity. Li et al. observed a 0.3 eV variation between quadrupole and magnetic sector mass spectrometers. Internal standards (e.g., argon) and post-hoc corrections (e.g., retarding potential analysis) improve consistency .

Q. What factors influence the thermal stability of this compound during storage and reactions?

The compound is stable at 2–8°C in inert atmospheres but degrades above 25°C via radical-mediated Cl elimination. Trace impurities (e.g., HCl) accelerate decomposition. Storage in amber glass with molecular sieves (3Å) extends shelf life. DSC analysis shows exothermic decomposition onset at 75°C .

Methodological Recommendations

Q. How to optimize reaction conditions for stereoselective cycloadditions?

- Temperature: Lower temperatures (-20°C) favor kinetic (syn) products; higher temperatures (25°C) favor thermodynamic (anti) control.

- Solvent: Nonpolar solvents (toluene) enhance stereoselectivity by reducing solvent-dipolarophile interactions.

- Catalysis: Lewis acids (e.g., ZnCl₂) polarize nitrile oxides, improving regioselectivity .

Best practices for analyzing decomposition products via mass spectrometry:

- Use low electron energies (10–15 eV) to minimize fragmentation.

- Compare with reference spectra from NIST databases.

- Employ cryogenic trapping (-196°C) to isolate transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.